molecular formula C9H6F6S B185801 3,5-Bis(trifluoromethyl)benzyl mercaptan CAS No. 158144-84-4

3,5-Bis(trifluoromethyl)benzyl mercaptan

Cat. No. B185801
CAS RN: 158144-84-4
M. Wt: 260.2 g/mol
InChI Key: BGNFDRDLZOVTKY-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C9H6F6S and a molecular weight of 260.2 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)benzyl mercaptan consists of a benzyl group substituted with two trifluoromethyl groups and a mercaptan group . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzyl mercaptan has a predicted boiling point of 181.7±35.0 °C and a predicted density of 1.392±0.06 g/cm3 .

Scientific Research Applications

Lithium-Sulfur Batteries

3,5-Bis(trifluoromethyl)benzyl mercaptan: has been utilized in the development of lithium-sulfur (Li-S) batteries. A modified triazine-based covalent organic framework incorporating this compound has shown to suppress the shuttle effect of polysulfides . This leads to improved capacity and cyclic stability, with cells exhibiting a high initial capacity of 1205 mA h g−1 at 0.2C and maintaining 501 mA h g−1 after 500 cycles .

Organic Synthesis

As a reagent in organic synthesis, 3,5-Bis(trifluoromethyl)benzyl mercaptan is valuable due to its unique properties. It can be used to introduce trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these compounds .

Metal-Catalyzed Reactions

In metal-catalyzed reactions, this compound serves as a ligand that can facilitate various chemical transformations. Its ability to bind to metals can help stabilize reactive intermediates or activate substrates for subsequent reactions .

Fluorescence-Based Assays

The compound’s structure allows it to be a probe in fluorescence-based assays. It can be used to track changes in the environment of a biological system or to detect the presence of specific molecules .

Derivatization Reagent

3,5-Bis(trifluoromethyl)benzyl mercaptan: is used as a derivatization reagent in analytical chemistry. For instance, it has been employed in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry .

Enantioselective Synthesis

This compound plays a role in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. Such applications are crucial in the pharmaceutical industry for the development of drugs with specific chiral properties .

Suppression of Polysulfide Diffusion

The high electronegativity and large steric hindrance of 3,5-Bis(trifluoromethyl)benzyl mercaptan modified separators are particularly effective in suppressing the diffusion of polysulfides. This application is critical in enhancing the performance of energy storage devices .

Ligand for Transition Metal Complexes

Lastly, 3,5-Bis(trifluoromethyl)benzyl mercaptan can act as a ligand for transition metal complexes. This can lead to the development of new materials with potential applications in catalysis, magnetic materials, and more .

Safety And Hazards

3,5-Bis(trifluoromethyl)benzyl mercaptan is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNFDRDLZOVTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375772
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzyl mercaptan

CAS RN

158144-84-4
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of 3,5-bis(trifluoromethyl)benzyl mercaptan on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

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